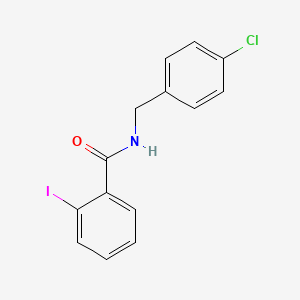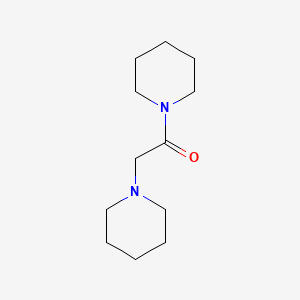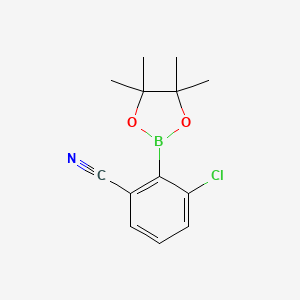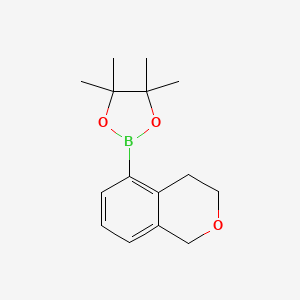![molecular formula C8H15NO2S B6747747 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide](/img/structure/B6747747.png)
9-Thia-6-azaspiro[4.5]decane 9,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thia-6-azaspiro[4.5]decane 9,9-dioxide: is a heterocyclic compound that belongs to the class of azaspiro compounds. These compounds are known for their unique structural features and diverse biological activities. The presence of sulfur and nitrogen atoms in the spiro ring system imparts distinct chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the spiro ring system. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 9-Thia-6-azaspiro[45]decane 9,9-dioxide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. It is often used in biochemical assays to investigate the mechanisms of action of various enzymes and receptors.
Medicine: In medicine, 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of sulfur and nitrogen atoms in the spiro ring system allows for the formation of strong interactions with the target molecules, enhancing its efficacy.
Comparison with Similar Compounds
- 6-Thia-9-azaspiro[4.5]decane
- 9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide
- 6-Oxa-2-thia-9-azaspiro[4.5]decane
Comparison: Compared to its analogs, 9-Thia-6-azaspiro[4.5]decane 9,9-dioxide exhibits unique chemical and biological properties due to the presence of the dioxide group. This functional group enhances its reactivity and stability, making it more suitable for certain applications in chemistry and medicine. The compound’s ability to undergo a variety of chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.
Properties
IUPAC Name |
9λ6-thia-6-azaspiro[4.5]decane 9,9-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-5-9-8(7-12)3-1-2-4-8/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJAHSYIOQVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CS(=O)(=O)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-1-[2-(5-methyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B6747694.png)
![3-(1H-indol-3-yl)-1-(1-oxa-9-azaspiro[5.5]undec-9-yl)-1-propanone](/img/structure/B6747699.png)
![4-Fluorophenyl (1-oxa-9-azaspiro[5.5]undec-9-yl) sulfone](/img/structure/B6747706.png)

![1H-indol-4-yl[4-(2-phenoxyethoxy)piperidino]methanone](/img/structure/B6747723.png)
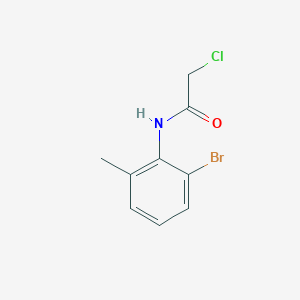
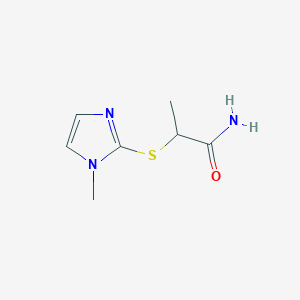
![3-(2,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6747735.png)
